tris(4-tert-butylphenyl)phosphane
CAS No.: 54409-77-7
Cat. No.: VC3893876
Molecular Formula: C30H39P
Molecular Weight: 430.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54409-77-7 |
|---|---|
| Molecular Formula | C30H39P |
| Molecular Weight | 430.6 g/mol |
| IUPAC Name | tris(4-tert-butylphenyl)phosphane |
| Standard InChI | InChI=1S/C30H39P/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3 |
| Standard InChI Key | UQHFPPSBVOIUFM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
Introduction
Structural and Molecular Characteristics
Tris(4-tert-butylphenyl)phosphane belongs to the class of triarylphosphines, where the phosphorus center is coordinated to three aromatic rings substituted with tert-butyl groups at the para position. The molecular formula is C₃₀H₃₉P, with a molecular weight of 430.613 g/mol . The tert-butyl groups (-C(CH₃)₃) introduce significant steric bulk, which influences the compound’s reactivity and solubility. Unlike phosphate or phosphite esters, which contain oxygen atoms bonded to phosphorus, phosphanes like this compound feature a direct P–C bond to the aryl groups, rendering them more nucleophilic and capable of acting as ligands in coordination chemistry.
Table 1: Key Molecular and Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| CAS Registry Number | 54409-77-7 | |
| Molecular Formula | C₃₀H₃₉P | |
| Molecular Weight | 430.613 g/mol | |
| Physical State | Liquid | |
| Purity | ≥99.0% | |
| Storage Conditions | Cool, dry, well-ventilated area |
Applications in Research and Industry
Tris(4-tert-butylphenyl)phosphane’s primary applications remain underreported, but its structural features suggest roles in:
Catalysis
Triarylphosphines are widely employed as ligands in transition metal catalysis. For example, tris(4-tert-butylphenyl)phosphane could coordinate to palladium or nickel centers in cross-coupling reactions, where steric bulk may improve selectivity or stabilize reactive intermediates .
Material Science
The compound’s potential as a precursor for phosphorus-containing polymers or flame-retardant additives remains unexplored but merits investigation, given the efficacy of related organophosphorus compounds in these domains .
| Supplier | Minimum Order | Packaging | Price Range (Estimated) |
|---|---|---|---|
| Chemlyte Solutions | 100 g | Grams, Kg | Not disclosed |
Research Gaps and Future Directions
Critical areas for further study include:
-
Toxicological Profiling: Assessing environmental persistence and bioaccumulation potential.
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Catalytic Applications: Systematic studies to evaluate efficacy in coupling reactions or asymmetric synthesis.
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Material Properties: Investigating thermal stability and compatibility with polymer matrices.
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